molecular formula C16H19N3O4 B13395948 3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester

3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester

Cat. No.: B13395948
M. Wt: 317.34 g/mol
InChI Key: STFJATKWKPLWME-UHFFFAOYSA-N
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Description

3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an acetylamino group, an ethoxyphenylamino group, and a cyanoacrylic acid ethyl ester moiety

Preparation Methods

The synthesis of 3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Cyanoacrylic Acid Ethyl Ester: This step involves the reaction of cyanoacetic acid with an alcohol (ethanol) in the presence of a dehydrating agent such as sulfuric acid to form the ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid ethyl ester include:

    3-(4-Acetylamino-3-methoxyphenylamino)-2-cyanoacrylic acid ethyl ester: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.

    3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid methyl ester: This compound has a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.

    3-(4-Acetylamino-3-ethoxyphenylamino)-2-cyanoacrylic acid propyl ester: This compound has a propyl ester, which may alter its solubility and reactivity.

Properties

IUPAC Name

ethyl 3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-4-22-15-8-13(6-7-14(15)19-11(3)20)18-10-12(9-17)16(21)23-5-2/h6-8,10,18H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFJATKWKPLWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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